n-Butyl fluoroacetate

描述

The exact mass of the compound Butyl fluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

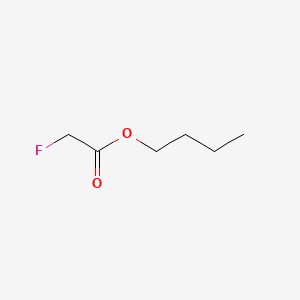

Structure

3D Structure

属性

IUPAC Name |

butyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXXGBGMLALCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190595 | |

| Record name | Butyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-49-3 | |

| Record name | Butyl 2-fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl fluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL FLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAV6L4GMX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Organofluorine Compound Research

The study of organofluorine compounds, a class of organic compounds containing at least one carbon-fluorine bond, dates back to the 19th century. numberanalytics.com The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862, successfully replaced a halogen atom with fluoride (B91410). nih.gov This marked the pioneering use of halogen exchange in fluorine chemistry, a method still widely used today. nih.gov However, the actual first synthesis was reported earlier in 1835 by Dumas and Péligot, who prepared methyl fluoride. nih.gov

The early 20th century saw a surge in interest in organofluorine chemistry, driven by the demands of industrialization. numberanalytics.com The unique properties of these compounds, such as high thermal stability and inertness, made them ideal for various applications. numberanalytics.comnumberanalytics.com Key figures like Frédéric Swarts and Thomas Midgley Jr. were instrumental in advancing the field during this period. numberanalytics.com The large-scale production of fluorine was notably spurred by the Manhattan Project during World War II, which required uranium hexafluoride for uranium isotope separation. nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that significantly influences the properties of organofluorine compounds. jst.go.jpnih.gov This strong bond contributes to their stability and has made them valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Significance of Fluoroacetate and Its Esters in Chemical Biology and Environmental Science Research

Fluoroacetate (B1212596) and its esters, including n-butyl fluoroacetate, are of significant interest in both chemical biology and environmental science. In chemical biology, the toxicity of fluoroacetates is a key area of study. acs.org Fluoroacetate is converted in the body to fluorocitrate, which inhibits the enzyme aconitase, a crucial component of the citric acid cycle. wikipedia.orgnih.govregulations.gov This "lethal synthesis" disrupts cellular energy production. regulations.gov The unique properties of the fluoroacetyl group, such as the pKa of the α-proton and the electrophilicity of the carbonyl group, are significantly impacted by the fluorine substitution, making these compounds interesting subjects for studying enzyme-inhibitor interactions. nih.gov Researchers are exploring the use of fluoroacetate as a building block in the biosynthesis of complex molecules, which could lead to the development of new pharmaceuticals with improved clinical properties. nih.gov

From an environmental science perspective, fluoroacetate is a naturally occurring toxin found in over 40 plant species worldwide, often as a defense mechanism against herbivores. researchgate.netoup.com The use of sodium monofluoroacetate (also known as compound 1080) as a pesticide has raised environmental concerns due to its high toxicity to non-target species. catalysis.blogescholarship.org Consequently, research has focused on its fate and persistence in the environment, including its high water solubility and potential for biodegradation by microorganisms. nih.govnewzealandecology.org Studies have shown that some bacteria can degrade fluoroacetate, offering potential for bioremediation. oup.comacs.org The environmental impact of fluorinated compounds, in general, is a subject of ongoing discussion. solubilityofthings.com

Current Academic Research Landscape of N Butyl Fluoroacetate

Current academic research on n-butyl fluoroacetate (B1212596) itself is somewhat limited, with much of the focus being on the broader class of fluoroacetates and their applications. However, existing research and commercial availability suggest its use as a laboratory chemical and a building block in organic synthesis. calpaclab.comaksci.comsynquestlabs.com

Synthesis and Properties:

N-butyl fluoroacetate is the n-butyl ester of fluoroacetic acid. calpaclab.com Its synthesis can be inferred from general esterification reactions. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H11FO2 |

| Molecular Weight | 134.15 g/mol |

| Appearance | Liquid |

| Boiling Point | 154 °C |

| CAS Number | 371-49-3 |

| Sources: calpaclab.comsynquestlabs.comnih.govtcichemicals.com |

Analytical Methods:

The analysis of fluoroacetates, including this compound, is crucial for both research and environmental monitoring. Various analytical techniques have been developed for the detection and quantification of fluoroacetic acid and its derivatives. These methods often involve gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. oup.comnih.gov For instance, a method involving triphasal extractive pentafluorobenzylation has been developed for the sensitive determination of fluoroacetic acid in various samples. nih.gov The development of robust analytical methods is essential for studying the metabolism and environmental fate of these compounds. cdc.gov

Research Objectives and Rationale for Comprehensive Study

A comprehensive study of n-butyl fluoroacetate (B1212596) is warranted to expand our understanding of its chemical, biological, and environmental properties. Key research objectives and their rationale are outlined below:

Elucidation of Synthetic Pathways and Optimization: While the synthesis of n-butyl fluoroacetate can be presumed, detailed studies to optimize reaction conditions, improve yields, and explore greener synthetic routes are necessary. This would enhance its availability for further research and potential applications.

Investigation of Biological Activity: Building on the known toxicity of fluoroacetate, research should systematically investigate the specific biological effects of this compound. This includes its mechanism of action at the molecular level, its metabolism, and its potential as a lead compound for drug discovery or as a tool for studying biochemical pathways. solubilityofthings.com The ester group may influence its uptake, distribution, and metabolic fate compared to the parent acid.

Assessment of Environmental Fate and Ecotoxicology: A thorough evaluation of the environmental persistence, degradation pathways, and toxicity of this compound to a range of organisms is crucial. catalysis.blog Understanding its potential for bioaccumulation and its impact on non-target species will inform risk assessments and guide responsible use.

Development of Advanced Analytical Techniques: The creation of more sensitive and specific analytical methods for detecting this compound in complex matrices (e.g., biological tissues, environmental samples) is a critical objective. oup.comcdc.gov This will enable more accurate and reliable data collection in all areas of its study.

A comprehensive understanding of this compound will contribute valuable knowledge to the fields of organofluorine chemistry, toxicology, and environmental science, potentially leading to new applications and a better understanding of the impact of fluorinated compounds.

An in-depth analysis of the synthetic routes toward this compound and its related esters reveals a variety of chemical and biochemical strategies. These methodologies can be broadly categorized into direct esterification, fluoroalkylation of ester precursors, and biocatalytic pathways. Each approach offers distinct advantages and is selected based on factors such as precursor availability, desired scale, and process conditions.

Biochemical Mechanisms and Interactions in Non Human Biological Systems

"Lethal Synthesis" Pathway and Fluorocitrate Formation in Non-Mammalian Organismsresearchgate.netsci-hub.boxucd.iewikipedia.orgunl.edu

The concept of "lethal synthesis" explains how a relatively non-toxic compound is transformed within an organism into a potent inhibitor of a vital metabolic pathway. phys.org In the case of n-Butyl fluoroacetate (B1212596), it is first hydrolyzed to fluoroacetate, which then enters the metabolic machinery of the cell.

Once inside the cell, fluoroacetate is recognized by the enzyme acetate (B1210297) thiokinase (also known as acetyl-CoA synthetase). wikipedia.orgbartleby.com This enzyme mistakes fluoroacetate for its normal substrate, acetate, due to their structural similarity. nih.govresearchgate.net The enzyme then catalyzes the reaction of fluoroacetate with coenzyme A (CoA-SH) to form fluoroacetyl coenzyme A (fluoroacetyl-CoA). wikipedia.orgnih.govpharmacompass.comsquarespace.com This initial step is crucial as it primes the fluoroacetate molecule for entry into the central metabolic pathway of the cell, the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Fluoroacetyl-CoA then serves as a substrate for the enzyme citrate (B86180) synthase, the first enzyme of the TCA cycle. phys.orgwikipedia.orgnih.gov Citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. phys.orgwikipedia.orgrsc.org This reaction is highly stereospecific, meaning that of the four possible stereoisomers of fluorocitrate, only one, the (2R,3R)-erythro-fluorocitrate isomer, is predominantly formed. rsc.orgunl.edu This specific isomer is the one that is toxic. phys.orgrsc.orgunl.edu The high degree of selectivity by citrate synthase is a critical factor in the toxicity of fluoroacetate, as the other isomers of fluorocitrate are not effective inhibitors of the subsequent enzymatic step. phys.orgrsc.org

Aconitase Inhibition and Tricarboxylic Acid (TCA) Cycle Disruptionresearchgate.netsci-hub.boxucd.iewikipedia.orgunl.edu

The toxic (2R,3R)-erythro-fluorocitrate isomer acts as a potent inhibitor of the enzyme aconitase, which is responsible for the next step in the TCA cycle: the conversion of citrate to isocitrate. researchgate.netnih.govnih.govwikipedia.org Fluorocitrate binds very tightly to the active site of aconitase, effectively blocking its function. nih.govnih.govwikipedia.org This inhibition is not a simple competitive inhibition but is considered a "suicide" substrate mechanism where the enzyme converts fluorocitrate into a more potent, tightly-binding inhibitor. nih.govnih.gov

The blockage of aconitase leads to a halt in the TCA cycle. nih.govwikipedia.orgwikipedia.org This disruption has two major consequences for the cell:

Energy Depletion: The TCA cycle is the primary pathway for generating reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, the main source of ATP (cellular energy). nih.govsquarespace.com By inhibiting the cycle, fluorocitrate effectively shuts down cellular energy production. unl.eduunl.edu

Citrate Accumulation: With aconitase blocked, its substrate, citrate, cannot be converted to isocitrate and therefore accumulates in the mitochondria and cytoplasm. nih.govunl.edunih.gov This accumulation of citrate can have further inhibitory effects on other metabolic pathways, such as glycolysis. wikipedia.org

The combination of cellular energy deprivation and the accumulation of citrate ultimately leads to cell death and the toxic manifestations observed in poisoned organisms. phys.orgunl.edu

Enzymatic Defluorination and Resistance Mechanisms in Flora and Fauna

Some organisms have evolved mechanisms to detoxify fluoroacetate by cleaving the highly stable carbon-fluorine bond. nih.gov This process, known as defluorination, is catalyzed by specific enzymes and represents a key resistance strategy.

A variety of microorganisms, including bacteria and fungi, possess enzymes called fluoroacetate dehalogenases. nih.govmdpi.comnih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-fluorine bond in fluoroacetate, producing glycolate (B3277807) and a harmless fluoride (B91410) ion. ucd.ie The ability to degrade fluoroacetate allows these microorganisms to not only survive in environments where fluoroacetate is present but also to utilize it as a carbon and energy source. researchgate.net Genera of bacteria such as Pseudomonas, Burkholderiaceae, and Delftia, as well as fungi like Fusarium oxysporum, have been identified as capable of degrading fluoroacetate. ucd.ienih.govbangor.ac.uk

Certain herbivorous species that have co-evolved with fluoroacetate-producing plants have developed a detoxification mechanism involving a glutathione-dependent fluoroacetate defluorinase. nih.gov This enzyme system, found in the liver, utilizes the tripeptide glutathione (B108866) (GSH) to detoxify fluoroacetate. sci-hub.boxnih.gov The reaction results in the formation of S-carboxymethylcysteine, which is then excreted. nih.govresearchgate.net This pathway has been identified in resistant populations of the brush-tailed possum (Trichosurus vulpecula) and is considered a significant factor in their tolerance to fluoroacetate. nih.govresearchgate.net While distinct from the glutathione S-transferase family of enzymes, this defluorinase relies on glutathione for its catalytic activity. sci-hub.boxnih.gov

Molecular Interactions of Fluorine in Biological Contexts

The extreme toxicity of fluoroacetate stems from a phenomenon known as "lethal synthesis," where the organism itself converts the relatively benign fluoroacetate into a potent, enzyme-inhibiting metabolite. nih.govregulations.gov This process hinges on the chemical mimicry of fluoroacetate to acetate, allowing it to serve as a substrate for enzymes in the citric acid cycle.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, a stability that is central to the metabolic fate of fluoroacetate. semanticscholar.orgtaylorandfrancis.com Unlike other halogenated compounds where the carbon-halogen bond can be enzymatically cleaved, the C-F bond in fluoroacetate remains intact throughout the initial stages of its metabolism. semanticscholar.org This stability allows fluoroacetate to be recognized by the enzyme acetyl-CoA synthetase, which mistakes it for acetate, its natural substrate.

This metabolic deception leads to the formation of fluoroacetyl-CoA. inchem.org Subsequently, the enzyme citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. inchem.orgphys.org The stability of the C-F bond is paramount; it ensures the fluorinated molecule is not degraded and is successfully incorporated into this critical step of the Krebs cycle, ultimately yielding the toxic agent, fluorocitrate. semanticscholar.org This process of converting a non-toxic precursor into a toxic substance within a biological system is the essence of lethal synthesis. phys.org

Table 1: Key Steps in the Lethal Synthesis of Fluorocitrate

| Step | Reactant(s) | Enzyme | Product | Significance |

| 1 | n-Butyl fluoroacetate + H₂O | Esterase | Fluoroacetate + n-Butanol | Release of the active precursor molecule. |

| 2 | Fluoroacetate + CoA + ATP | Acetyl-CoA Synthetase | Fluoroacetyl-CoA | Entry into the citric acid cycle pathway. |

| 3 | Fluoroacetyl-CoA + Oxaloacetate | Citrate Synthase | (-)-erythro-2-Fluorocitrate | Formation of the key toxic metabolite. inchem.org |

The primary target of the metabolite fluorocitrate is the enzyme aconitase, which catalyzes the stereospecific isomerization of citrate to isocitrate in the tricarboxylic acid cycle. wikipedia.orgmdpi.com The specific isomer formed, (-)-erythro-2-fluorocitrate, binds tightly to the active site of aconitase, effectively inhibiting its function. inchem.orguwec.edu

Structural studies, including X-ray crystallography, have provided detailed insights into this inhibition. Aconitase contains an iron-sulfur [4Fe-4S] cluster in its active site, which is crucial for its catalytic activity. wikipedia.org Fluorocitrate acts as a mechanism-based inhibitor. nih.gov It is first converted by aconitase to fluoro-cis-aconitate. This intermediate is then acted upon again by the enzyme, leading to the formation of 4-hydroxy-trans-aconitate (HTn), which binds very tightly, though not covalently, to the enzyme's active site. nih.govpnas.org

The crystal structure of the aconitase-HTn complex reveals that the inhibitor makes multiple, strong interactions within the active site. pnas.org The structure shows four short hydrogen bonds (less than 2.7 Å) involving HTn, a water molecule bound to the iron-sulfur cluster, and the amino acid residues Asp-165 and His-167. nih.govpnas.org This network of strong interactions explains the tight binding and potent inhibition of the enzyme, which effectively halts the citric acid cycle, leading to an accumulation of citrate and the disruption of cellular energy production. pnas.orgwikipedia.org

Table 2: Aconitase-Inhibitor Interaction Details

| Feature | Description | Reference |

| Enzyme | Aconitase (aconitate hydratase; EC 4.2.1.3) | wikipedia.org |

| Inhibitor | Metabolically derived (-)-erythro-2-fluorocitrate | nih.gov |

| Binding Product | 4-hydroxy-trans-aconitate (HTn) | nih.govpnas.org |

| Binding Type | Tight, non-covalent | pnas.org |

| Key Structural Elements | [4Fe-4S] cluster, Asp-165, His-167 | nih.govpnas.org |

| Resolution of Crystal Structure | 2.05 Å | nih.govpnas.org |

| Biochemical Consequence | Inhibition of the citric acid cycle | wikipedia.org |

Computational modeling, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become a vital tool for elucidating the mechanisms of enzyme-substrate interactions at an atomic level. nih.govbiomolmd.org These approaches allow researchers to study processes involving changes in electronic structure, such as the enzymatic reactions central to fluoroacetate's toxicity. biomolmd.org The chemically active region (e.g., the substrate and key active site residues) is treated with high-level quantum mechanics, while the larger protein environment is modeled using molecular mechanics. biomolmd.org

QM/MM modeling has been successfully used to explain how the enzyme citrate synthase converts fluoroacetyl-CoA to the specific toxic isomer of fluorocitrate. phys.org These calculations can reveal the subtle energetic differences that dictate why only one specific form of the molecule is produced, which is the one that subsequently inhibits aconitase. phys.org

Furthermore, computational studies have been applied to dehalogenase enzymes that can cleave the C-F bond, providing a contrast to the metabolic stability seen in mammals. researchgate.netnih.gov For example, QM/MM calculations on fluoroacetate dehalogenase have been used to propose a comprehensive, multi-step mechanism for C-F bond cleavage, identifying the rate-determining steps of the reaction. researchgate.net Such studies highlight the specific and complex electronic environment required to break the highly stable C-F bond and underscore why this bond remains intact during the lethal synthesis pathway in non-human biological systems. semanticscholar.orgresearchgate.net

Ecotoxicological Studies and Environmental Risk Assessment Methodologies Excluding Mammalian and Human Data

Exposure Pathways and Bioavailability in Non-Target Ecological Receptors

The environmental behavior of fluoroacetates is largely governed by high water solubility. newzealandecology.orgwikipedia.org This property allows for dispersal and dilution in the environment through rain, streams, and groundwater. newzealandecology.org The primary routes of dissipation in the environment are metabolism by microorganisms and leaching through the soil profile.

Undegraded fluoroacetate (B1212596) is considered mobile in soil, giving it the potential to reach groundwater. However, it is also readily broken down by common bacteria and fungi, which prevents a long-term buildup of toxic residues in soil, water, or plants. nih.gov Consequently, fluoroacetate does not bioaccumulate in organisms or magnify through the food web. nih.gov

Exposure to non-target organisms can occur through several pathways:

Direct Ingestion: Herbivores may be exposed by consuming plants that have naturally produced fluoroacetate or have absorbed it from contaminated soil or water. nih.gov

Water Contamination: Aquatic organisms may be exposed to fluoroacetate that has leached into waterways. However, significant contamination is considered unlikely due to dilution and rapid biodegradation. newzealandecology.orgresearchgate.net

Secondary Poisoning: Predators or scavengers can be exposed by consuming animals that have ingested fluoroacetate baits. newzealandecology.org This is a known risk, particularly for scavenger species feeding on poisoned carcasses.

Invertebrate Uptake: Invertebrates may directly consume pesticide baits, and while the compound's persistence within them is short, they can act as a vector for insectivorous predators.

Ecological Effects on Aquatic and Terrestrial Ecosystems (e.g., Avian, Invertebrate, Plant Systems)

The toxicity of fluoroacetates varies significantly among different species and classes of organisms. Cold-blooded animals like reptiles and fish are generally more resistant than warm-blooded animals. nih.govgoogle.com

Avian Systems Fluoroacetates are generally characterized as being highly to very highly toxic to bird species on an acute oral basis. Species tested include the mallard duck, chukar, ring-necked pheasant, golden eagle, and black-billed magpie. Specific data for butyl fluoroacetate indicates an oral median lethal dose (LD50) of 100 mg/kg for quail. google.com

Interactive Data Table: Avian Acute Oral Toxicity of Fluoroacetates

Click to view data

| Compound | Species | Endpoint | Value | Reference |

| Butyl fluoroacetate | Quail | LD50 | 100 mg/kg | google.com |

| Sodium fluoroacetate | Mallard duck | LD50 | Highly Toxic | |

| Sodium fluoroacetate | Golden eagle | LD50 | Highly Toxic | |

| Sodium fluoroacetate | Black-billed magpie | LD50 | Highly Toxic |

Aquatic Ecosystems Studies on sodium fluoroacetate show it to be practically non-toxic to slightly toxic to freshwater fish and invertebrates in acute exposures. researchgate.net The 96-hour median lethal concentration (LC50) for rainbow trout is 54 mg/L, while for bluegill sunfish it is 970 mg/L. nih.gov The freshwater invertebrate Daphnia magna is also not sensitive, classifying the compound as practically non-toxic to this species. The alga Chlorella vulgaris and Daphnia magna have shown a 72-hour median effective concentration (EC50) of 0.5 mM. researchgate.net Due to its high rate of biodegradation and low potential for bioaccumulation, sodium fluoroacetate is considered unlikely to cause harmful effects to aquatic organisms under typical environmental concentrations. researchgate.net

Interactive Data Table: Aquatic Toxicity of Sodium Fluoroacetate

Click to view data

| Species | Endpoint | Value | Reference |

| Rainbow trout | 96-hr LC50 | 54 mg/L | nih.gov |

| Bluegill sunfish | 96-hr LC50 | 970 mg/L | nih.gov |

| Daphnia magna | 72-hr EC50 | 0.5 mM | researchgate.net |

| Chlorella vulgaris | 72-hr EC50 | 0.5 mM | researchgate.net |

Terrestrial Invertebrates and Plants Some native insect species have been found to tolerate fluoroacetate, and some can repurpose it as a defense chemical. wikipedia.org Research on weta, a type of large insect, showed that most of a dose of sodium fluoroacetate was eliminated within 6-10 days. Fluoroacetate naturally occurs in about 35 species of Australian plants as a defense mechanism against herbivores. nih.gov In the soil, fluoroacetate is readily degraded by various microorganisms, including bacteria (Pseudomonas sp.) and fungi (Aspergillus fumigatus, Fusarium oxysporum), which can utilize it as a carbon source. nih.gov

Modeling Environmental Concentrations and Exposure Scenarios

Specific environmental fate and transport models for n-Butyl fluoroacetate are not described in the available literature. However, modeling approaches for other fluorinated compounds, such as trifluoroacetic acid (TFA), provide insight into the methodologies that could be applied. These models typically integrate various environmental compartments to predict concentrations and assess risk.

Key components of such models often include:

Source and Emission Rates: Quantifying the release of the substance into the environment.

Atmospheric Degradation and Deposition: Modeling chemical transformations in the atmosphere and subsequent deposition onto land and water via rain or dry deposition.

Fate in Water and Soil: Using equations to predict partitioning between the water column and sediment, as well as mobility and degradation in soil. For fluoroacetates, this would heavily feature their high water solubility and microbial degradation rates. nih.gov

Exposure Assessment: Linking environmental concentrations to potential uptake by various ecological receptors to characterize risk.

These models help to understand the fate and transport of environmental pollutants and form the basis for epidemiological studies and risk assessments.

Research into Development of Environmentally Sustainable Alternatives or Mitigation Strategies

Research into alternatives has primarily focused on vertebrate pesticides to replace the broad-spectrum toxicity of sodium fluoroacetate (1080). These alternatives often aim for improved target specificity or a more favorable environmental profile. Examples include:

Encapsulated Cyanide (Feratox®): A more targeted and fast-acting toxin.

Cholecalciferol (Feracol®): A vitamin D3-based rodenticide with a different mode of action.

Micro-encapsulated Zinc Phosphate: Another potential alternative being developed.

For the broader class of fluorinated compounds (like PFAS), which are known for their persistence, research is underway to develop non-toxic, fluorine-free substitutes. wikipedia.org One novel approach involves mimicking the unique "bulky" spatial characteristics of fluorine using compounds based on carbon and hydrogen, which could replicate the desired physical properties without the associated environmental risks. wikipedia.org

Mitigation strategies largely center on reducing non-target exposure and managing accidental poisoning. In agricultural settings, this has included research into acetate (B1210297) donor therapy and the use of genetically engineered rumen bacteria capable of dehalogenating fluoroacetate, thereby detoxifying it in livestock. google.com Environmentally, the most effective mitigation strategy is the natural biodegradation by soil and water microorganisms, which prevents long-term persistence. nih.govnih.gov

Future Directions and Emerging Research Avenues for N Butyl Fluoroacetate

Advanced Synthetic Routes Employing Green Chemistry Principles

The future of chemical synthesis lies in the adoption of green chemistry principles to minimize environmental impact. chemistryjournals.netnih.govjocpr.com For n-butyl fluoroacetate (B1212596), this translates to developing advanced synthetic routes that are more sustainable than traditional methods. chemistryjournals.netnih.gov

Key areas of research include:

Alternative Solvents: Replacing conventional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.netjocpr.com Water, in particular, is an attractive solvent due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts in the synthesis of n-butyl fluoroacetate offers high selectivity and reduces the need for hazardous reagents and harsh reaction conditions. chemistryjournals.netresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netmdpi.com

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, leading to safer and more efficient production processes. chemistryjournals.net

High-Throughput Screening for Novel Biodegrading Microorganisms and Enzyme Discovery

Identifying microorganisms and enzymes capable of degrading this compound is crucial for developing bioremediation strategies. High-throughput screening (HTS) techniques are instrumental in accelerating this discovery process. nih.govrsc.org

Future research will focus on:

Advanced Screening Platforms: Miniaturized and automated HTS methods allow for the rapid screening of vast libraries of microorganisms and enzymes against this compound. nih.govasm.org This enables the efficient identification of strains with the desired degradative capabilities. nih.gov

Metagenomic Approaches: Mining the genetic material from environmental samples (metagenomes) can reveal novel genes and enzymes involved in fluoroacetate degradation. mdpi.comresearchgate.net This sequence-guided and structure-guided approach bypasses the need for culturing individual microorganisms. pnas.org

Fluoride-Sensitive Biosensors: The development of sensitive and selective biosensors for fluoride (B91410) ions, a byproduct of fluoroacetate degradation, can be integrated into HTS platforms for real-time monitoring of defluorination activity. asm.orgoup.com

These approaches will expand the known diversity of fluoroacetate-degrading organisms, which currently includes genera such as Pseudomonas, Delftia, Burkholderia, and Comamonas. researchgate.net

Integrated Environmental Monitoring and Predictive Modeling Frameworks

To effectively manage the potential environmental risks associated with this compound, a comprehensive understanding of its fate and transport is necessary. This requires the development of integrated monitoring and modeling frameworks. figshare.commdpi.com

Key components of this research area include:

Advanced Sensor Networks: The deployment of wireless sensor networks (WSNs) and unmanned aerial vehicles (UAVs) equipped with chemical sensors can provide real-time, large-scale environmental monitoring data for this compound and its degradation products. mdpi.comconserv.io

Predictive Environmental Fate Models: Computational models are essential for predicting the distribution and persistence of chemicals in the environment. mdpi.comepa.gov These models integrate data on a compound's physical and chemical properties with environmental parameters to forecast its behavior in soil, water, and air. mdpi.comnih.gov

Data Integration and Analysis: Combining chemical monitoring data with biological effects measurements within a coherent framework is crucial for a holistic assessment of environmental quality. figshare.comnih.gov Bayesian inference and other statistical methods can be used to handle the variability and uncertainty inherent in environmental data. nih.gov

These integrated systems will enable a more proactive and scientifically informed approach to environmental management. sherpapharma.com

Deeper Elucidation of Undiscovered Biochemical Pathways in Environmental Microbes

While the primary mechanism of fluoroacetate toxicity through the inhibition of the citric acid cycle is well-documented, the intricate biochemical pathways that microorganisms use to detoxify this compound are still being uncovered. nih.govregulations.gov Future research will delve deeper into the microbial metabolism of this compound.

Areas for investigation include:

Novel Defluorination Mechanisms: Beyond the known hydrolytic defluorination by fluoroacetate dehalogenases, research is exploring other enzymatic strategies for C-F bond cleavage, including oxidative and reductive pathways. mdpi.commdpi.com

Metabolic Engineering: Understanding the complete metabolic pathways will enable the engineering of microbial systems with enhanced degradation capabilities. mdpi.comresearchgate.net This could involve optimizing existing pathways or introducing new enzymatic functions.

Role of Microbial Consortia: The degradation of complex compounds in the environment is often a collaborative effort between different microbial species. mdpi.com Investigating these syntrophic relationships will provide a more complete picture of this compound biodegradation.

The discovery of new enzymes and pathways will not only advance our understanding of microbial biochemistry but also provide new tools for bioremediation. mdpi.comnih.gov

Application of Advanced Computational Chemistry for Structure-Activity Relationship (SAR) Prediction in Environmental Systems and Enzyme Engineering

Computational chemistry is becoming an indispensable tool in environmental science and enzymology. For this compound, computational approaches can provide valuable insights into its behavior and degradation.

Future research directions include:

Structure-Activity Relationship (SAR) Modeling: Computational models can predict the environmental fate and toxicological properties of this compound based on its molecular structure. rowan.educonicet.gov.ar This can help in assessing the risks of related fluorinated compounds.

Enzyme Mechanism and Engineering: Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the detailed catalytic mechanism of fluoroacetate dehalogenases and other defluorinating enzymes. nih.govacs.org This knowledge can then be used to rationally design and engineer more efficient and stable enzymes for bioremediation. mdpi.comnih.gov

Predicting Biodegradation Pathways: Computational models can help predict the likely metabolic pathways for this compound in different microorganisms, guiding experimental investigations. mdpi.com Molecular dynamics simulations can also provide insights into the structural and dynamic properties of the compound. researchgate.net

The integration of computational and experimental approaches will accelerate the development of effective strategies for managing this compound in the environment.

Interactive Data Table: Key Enzymes in Fluoroacetate Degradation

| Enzyme | Organism | Reaction Catalyzed | Reference |

| Fluoroacetate Dehalogenase | Delftia acidovorans | Hydrolytic defluorination of fluoroacetate to glycolate (B3277807) and fluoride | acs.org |

| Fluoroacetate Dehalogenase | Burkholderia sp. FA1 | Hydrolytic defluorination of fluoroacetate | nih.gov |

| Haloacid Dehalogenase (DeHa2) | Delftia acidovorans D4B | Degradation of mono- and difluoroacetate | acs.org |

| Fluoroacetate Dehalogenase (DeHa4) | Delftia acidovorans D4B | Degradation of mono- and difluoroacetate | acs.org |

| Fluoroacetate Dehalogenase | Caballeronia sp. S22 | Hydrolytic defluorination of fluoroacetate | nih.gov |

常见问题

Basic Research Questions

Q. What analytical techniques are optimal for quantifying n-butyl fluoroacetate in environmental or biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative mode to detect fluorinated analogs, optimizing collision energy and precursor/product ion transitions for specificity . Complement with ¹⁹F nuclear magnetic resonance (NMR) to confirm structural integrity and track degradation products (e.g., fluoride release via δ122.56 ppm singlet) . Validate methods using spiked matrices and internal standards like deuterated analogs.

Q. How can researchers synthesize n-butyl fluoroacetate with high purity for experimental use?

- Methodological Answer : Optimize esterification of fluoroacetyl chloride (precursor, e.g., AFL1084 ) with n-butanol under anhydrous conditions. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates (e.g., methyl fluoroacetate derivatives ). Purify via fractional distillation under reduced pressure, and verify purity using ¹H/¹⁹F NMR to confirm absence of unreacted starting materials.

Q. What standardized protocols exist for assessing acute toxicity of n-butyl fluoroacetate in mammalian models?

- Methodological Answer : Administer graded doses to rodents (e.g., Sprague-Dawley rats) and monitor citrate accumulation in tissues via enzymatic assays or GC-MS , as fluoroacetate inhibits aconitase in the citric acid cycle . Compare results to sodium fluoroacetate (1080) toxicity benchmarks , adjusting for ester hydrolysis kinetics. Include negative controls and histopathology to differentiate compound-specific effects.

Advanced Research Questions

Q. How can isotopic tracer methodologies elucidate metabolic pathways of n-butyl fluoroacetate in microbial systems?

- Methodological Answer : Use ¹³C/¹⁴C-labeled glycerol or acetate precursors in tracer studies with permeabilized microbial cultures (e.g., Streptomyces spp.) to track incorporation into fluoroacetate derivatives . Analyze metabolites via high-resolution mass spectrometry (HRMS) and ²D-NMR to identify intermediates. Compare pathways to fluoroacetate biosynthesis in S. cattleya, which proceeds via β-hydroxypyruvate .

Q. What interdisciplinary approaches resolve discrepancies in reported environmental persistence of n-butyl fluoroacetate?

- Methodological Answer : Combine microcosm experiments (soil/water systems) with field sampling in constructed wetlands . Use LC-MS/MS to quantify parent compound and ion chromatography to measure fluoride release . Model degradation kinetics using Monod equations , integrating variables like microbial diversity (16S rRNA sequencing) and abiotic factors (pH, temperature). Cross-validate with ¹⁹F NMR to detect transient fluorinated intermediates .

Q. What enzymatic mechanisms enable microbial consortia to degrade n-butyl fluoroacetate, and how can they be harnessed for bioremediation?

- Methodological Answer : Isolate fluorinated compound-degrading bacteria (e.g., Synergistetes strain MFA1 ) and screen for dehalogenase or esterase activity via fluorometric assays. Characterize enzymes via proteomics and X-ray crystallography . Conduct RNA-seq to identify upregulated genes during degradation. Test bioaugmentation in contaminated systems, monitoring fluoride release and acetate production as endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。